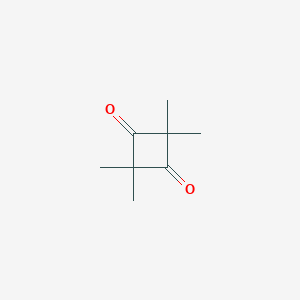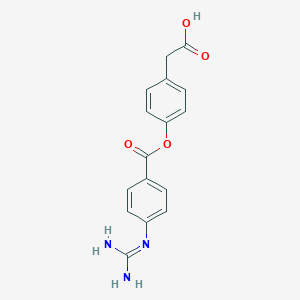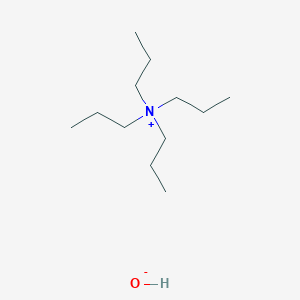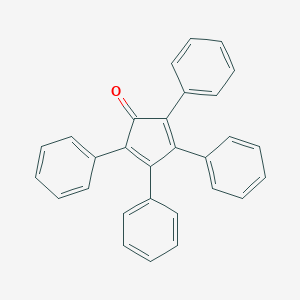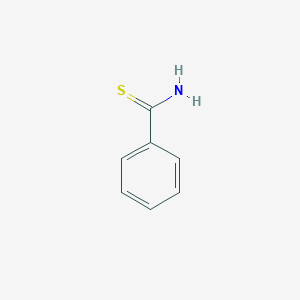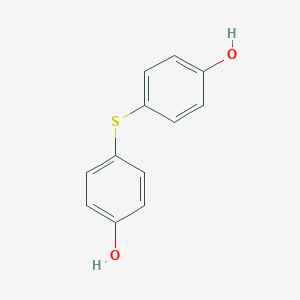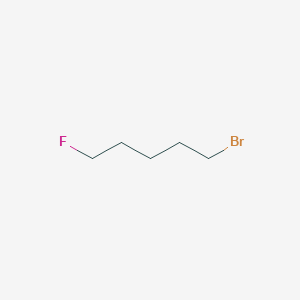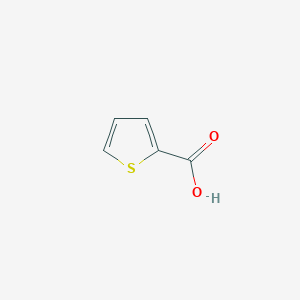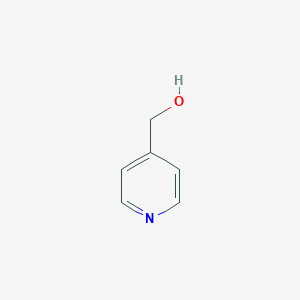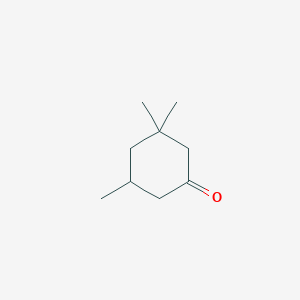
3,3,5-Triméthylcyclohexanone
Vue d'ensemble
Description
3,3,5-Trimethylcyclohexanone is a chemical compound that belongs to the family of cyclohexanones, which are ketones with a six-membered ring structure. This particular compound is characterized by the presence of three methyl groups at the 3rd and 5th positions of the cyclohexanone ring.
Synthesis Analysis
The synthesis of 3,3,5-trimethylcyclohexanone can be approached through various methods. One such method involves the reactions of the ketone with Grignard reagents, as described in paper , where the ketone reacts with different alkyl magnesium halides to yield products with the same relative configuration. Another approach is the polychlorination and dehydrochlorination of commercially available ketones, followed by hydrolysis, as mentioned in paper . This method provides an efficient procedure for synthesizing the compound starting from related cyclopentanones and cyclohexanones.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3,3,5-trimethylcyclohexanone, they do provide insights into related compounds. For instance, paper discusses the molecular structure of a hexamethylated cyclohexane derivative, which adopts a distorted twist-boat conformation. This information can be extrapolated to suggest that 3,3,5-trimethylcyclohexanone may also exhibit conformational flexibility due to the steric hindrance of the methyl groups.
Chemical Reactions Analysis
The reactivity of 3,3,5-trimethylcyclohexanone with various reagents has been explored in several studies. Paper details the product consistency when the ketone reacts with different Grignard reagents, indicating a specific reactivity pattern. Additionally, paper explores the reactivity of a related compound, 3,5-diaryl cyclohexanone, which leads to the formation of various spiro cyclohexanes, suggesting that 3,3,5-trimethylcyclohexanone may also participate in similar reactions to form complex structures.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Intermédiaire pharmaceutique
La 3,3,5-Triméthylcyclohexanone sert d'intermédiaire crucial dans la synthèse pharmaceutique. Elle est impliquée dans la production de divers composés médicamenteux en raison de sa structure chimique qui permet une fonctionnalisation ultérieure .
Précurseur de carburant
Ce composé est également utilisé comme précurseur dans la production de carburant. Ses dérivés peuvent être transformés en composants qui font partie intégrante de certains types de carburants .
Solvant pour revêtements
En raison de ses propriétés solvantes, elle est utilisée dans les laques, les vernis, les peintures, les résines vinyliques et autres revêtements. Son efficacité en tant que solvant découle de sa capacité à dissoudre divers composés organiques .
Études d'hydrogénation sélective
En recherche scientifique, la this compound est utilisée pour étudier les processus d'hydrogénation sélective. Ces études visent à améliorer l'efficacité et la sélectivité des réactions d'hydrogénation dans les applications industrielles .
Biocatalyse
Le composé fait l'objet d'études en biocatalyse, en particulier dans les processus d'oxydation utilisant des enzymes cyclohexanone monooxygénases. Ces recherches ont des implications pour les applications industrielles où les biocatalyseurs sont utilisés pour les transformations chimiques .
Synthèse de polymères
Elle est également étudiée pour son utilisation potentielle dans la synthèse de polymères. Le composé peut être transformé en blocs de construction de lactones qui sont précieux pour créer des polymères aux propriétés spécifiques .
Mécanisme D'action
Target of Action
It is used as a reactant in the selective catalytic hydrogenation of organic compounds in supercritical fluids .
Mode of Action
It is known to be used as a raw material for chemical syntheses, such as a monomer for specialty polycarbonate (Apec®) and peroxides used as polymerization initiators .
Biochemical Pathways
As a reactant in chemical syntheses, it likely participates in various reactions and pathways depending on the specific context of its use .
Pharmacokinetics
Its molecular weight is 1402227 , which may influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a reactant in chemical syntheses, its effects would likely depend on the specific reactions and compounds it is used with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,5-Trimethylcyclohexanone. For instance, it has been found that cyclohexanone and 3,3,5-Trimethylcyclohexanone can migrate from plastic-based feeding equipment into human milk . This suggests that the material and conditions of the environment in which 3,3,5-Trimethylcyclohexanone is used can impact its behavior and effects.
Analyse Biochimique
Biochemical Properties
3,3,5-Trimethylcyclohexanone plays a significant role in biochemical reactions, particularly in the selective catalytic hydrogenation of organic compounds. It interacts with various enzymes and proteins, such as RANEY® nickel catalysts, which facilitate its conversion from isophorone . The nature of these interactions involves the reduction of double bonds in isophorone, leading to the formation of 3,3,5-Trimethylcyclohexanone with high selectivity and yield .
Cellular Effects
The effects of 3,3,5-Trimethylcyclohexanone on cellular processes are not extensively documented. Studies have shown that it can accumulate in biological samples, such as human milk, when exposed to plastic-based feeding equipment This accumulation suggests potential interactions with cellular components, possibly affecting cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, 3,3,5-Trimethylcyclohexanone exerts its effects through binding interactions with specific biomolecules. For instance, its interaction with RANEY® nickel catalysts involves the adsorption of the compound onto the catalyst surface, followed by hydrogenation reactions that convert isophorone to 3,3,5-Trimethylcyclohexanone . These interactions highlight the compound’s role in enzyme-mediated reduction processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,5-Trimethylcyclohexanone can vary over time. Studies have shown that the compound can accumulate in biological samples, such as human milk, over prolonged exposure periods This accumulation indicates that the compound is relatively stable and can persist in biological systems, potentially leading to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3,3,5-Trimethylcyclohexanone at different dosages in animal models have not been extensively studied. It is known that the compound can accumulate in biological samples, suggesting that higher dosages may lead to increased accumulation and potential toxic effects
Metabolic Pathways
3,3,5-Trimethylcyclohexanone is involved in metabolic pathways related to the hydrogenation of organic compounds. It is synthesized from isophorone through selective catalytic hydrogenation, a process mediated by RANEY® nickel catalysts . The compound’s involvement in these pathways highlights its role in the reduction of double bonds and the formation of saturated cyclic compounds.
Transport and Distribution
Its accumulation in biological samples, such as human milk, suggests that the compound can be transported across cellular membranes and distributed within tissues
Subcellular Localization
The subcellular localization of 3,3,5-Trimethylcyclohexanone has not been extensively studied. Its accumulation in biological samples indicates that the compound may localize to specific cellular compartments or organelles
Propriétés
IUPAC Name |
3,3,5-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWICCRDBKBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044996 | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Cyclohexanone, 3,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
873-94-9 | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 3,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,5-Trimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-trimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,3,5-Trimethylcyclohexanone?
A1: The molecular formula of 3,3,5-Trimethylcyclohexanone is C9H16O, and its molecular weight is 140.22 g/mol.
Q2: What are the key spectroscopic features of 3,3,5-Trimethylcyclohexanone?
A2: While the provided abstracts don't offer detailed spectroscopic data, key features can be inferred. Expect strong IR absorption around 1710-1720 cm-1 due to the carbonyl (C=O) stretch. 1H NMR would show distinct signals for the methyl groups and the various ring protons.
Q3: Is 3,3,5-Trimethylcyclohexanone chiral?
A3: Yes, it has two stereocenters, making it chiral with four stereoisomers. Several studies focus on stereoselective synthesis or reactions where specific isomers are relevant. [, , ]
Q4: How is 3,3,5-Trimethylcyclohexanone typically synthesized?
A4: A common synthetic route is the selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). [, , ] This reaction is often challenged by over-hydrogenation, making catalyst and condition optimization crucial.
Q5: What is the significance of the Baeyer-Villiger oxidation of 3,3,5-Trimethylcyclohexanone?
A5: This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), yields branched ε-caprolactone derivatives. [, , ] These lactones are valuable building blocks for the production of polyesters with tailored properties.
Q6: Are there biocatalytic routes to synthesize 3,3,5-Trimethylcyclohexanone?
A6: Yes, microbial transformation using Glomerella cingulata can produce both cis- and trans-3,3,5-trimethylcyclohexanol from 3,3,5-trimethylcyclohexanone, with a preference for the cis-isomer. [] This highlights the potential of biocatalysis for stereoselective synthesis.
Q7: What are some challenges in the hydrogenation of isophorone to 3,3,5-Trimethylcyclohexanone?
A7: Over-hydrogenation to 3,3,5-trimethylcyclohexanol is a major challenge. [] Researchers explore the use of Lewis acids and solvents like supercritical CO2 to enhance selectivity toward the desired ketone.
Q8: How does solvent choice impact the synthesis of 3,3,5-Trimethylcyclohexanone?
A8: Studies show that solvents significantly affect both the conversion of isophorone and the selectivity toward 3,3,5-Trimethylcyclohexanone. Tetrahydrofuran (THF) is particularly effective in enhancing selectivity. []
Q9: Can 3,3,5-Trimethylcyclohexanone be used as a starting material for other compounds?
A9: Yes, it serves as a precursor in the synthesis of optically active cyclohexanone analogs of the plant hormone abscisic acid. [] This highlights its utility in synthesizing biologically relevant molecules.
Q10: What is the role of 3,3,5-Trimethylcyclohexanone in asymmetric catalysis?
A10: It acts as a model substrate in studies exploring the mechanism of enantioselective hydrogenation using chiral modifiers like proline. [, , ] These studies provide insights into heterogeneous catalysis and enantioselective synthesis.
Q11: How does proline influence the asymmetric hydrogenation of 3,3,5-Trimethylcyclohexanone?
A11: While initially believed to be a surface modifier, research suggests proline acts through kinetic resolution in solution, preferentially reacting with one enantiomer of the hydrogenation product (3,3,5-trimethylcyclohexanone). [, ]
Q12: Are there alternative explanations for the role of proline in this reaction?
A12: Yes, some studies propose that proline's interaction with the Pd catalyst surface, potentially forming a chiral reactive intermediate, could be responsible for the observed enantioselectivity. [] This highlights the ongoing debate about the mechanism.
Q13: What factors might influence the stability of 3,3,5-Trimethylcyclohexanone?
A13: As a ketone, it's generally stable but can undergo reactions with strong nucleophiles or under oxidizing conditions. Storage conditions, temperature, and exposure to light or air could impact long-term stability.
Q14: What are the primary applications of 3,3,5-Trimethylcyclohexanone?
A15: It serves as a key precursor for branched lactones used in polyester synthesis [, , ], and its role in asymmetric catalysis research provides mechanistic insights valuable for developing enantioselective processes. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




